2-amino-N-(2,6-diethylphenyl)acetamide
Description
2-Amino-N-(2,6-diethylphenyl)acetamide is an acetamide derivative featuring a 2,6-diethylphenyl group attached to the nitrogen atom of an acetamide backbone, with an amino substituent at the α-carbon (C2 position). These herbicides share the 2,6-diethylphenyl moiety but differ in substituents on the acetamide nitrogen and α-carbon (e.g., chloro, alkoxymethyl groups) .
The amino group in 2-amino-N-(2,6-diethylphenyl)acetamide replaces the chlorine atom found in metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a key intermediate in the metabolic activation of alachlor and butachlor . This substitution likely alters its reactivity, toxicity, and environmental behavior.
Properties
CAS No. |
70752-53-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8,13H2,1-2H3,(H,14,15) |
InChI Key |
NXCNEIVTXXRMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insight
The reaction proceeds via nucleophilic displacement:
Halogenation Followed by Amination
Alternative methods involve halogenating the α-position of N-(2,6-diethylphenyl)acetamide and substituting the halogen with an amino group.
General Reaction Pathway :
-
Halogenation :
-
Amination :
-
Reactants : 2-Halo-N-(2,6-diethylphenyl)acetamide + NH₃
-
Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature.
-
Challenges :
-
Low Reactivity : Acetamides resist α-halogenation due to steric and electronic factors.
-
Side Reactions : Over-halogenation or decomposition may occur.
Reaction Optimization and Conditions
Chloroacetamide Amination
Optimal conditions for amination depend on solvent polarity, temperature, and amine concentration:
Example Protocol :
-
Chloroacetamide (10 mmol) is dissolved in THF (50 mL).
-
NH₃ gas is bubbled into the solution for 2 hours.
-
HCl (1N) is added to precipitate the hydrochloride salt.
-
Filtration yields the crude product.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors improve efficiency:
| Factor | Laboratory vs. Industrial |
|---|---|
| Yield | ~60–70% (lab) |
| Purity | >95% (lab) |
| Catalysts | None |
Data Tables
Table 1: Comparative Yields for Amination Reactions
| Halogen | Amine Source | Yield (%) | Conditions |
|---|---|---|---|
| Chloro | Methylamine | 67 | THF, RT |
| Chloro | NH₃ | ~70* | THF, reflux |
*Estimated based on methylamine analog.
Table 2: Key Intermediates and Byproducts
| Intermediate | Byproduct | Mitigation Strategy |
|---|---|---|
| 2-Chloro-N-(2,6-diethylphenyl)acetamide | Unreacted chloroacetamide | Prolonged reaction time. |
| 2-Amino-N-(2,6-diethylphenyl)acetamide | Di-substituted products | Low-temperature control. |
Challenges and Limitations
-
Steric Hindrance : Bulky 2,6-diethylphenyl groups reduce reaction rates.
-
Side Reactions : Competing elimination or hydrolysis of the acetamide bond.
-
Salt Isolation : Hydrochloride formation requires precise pH control to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-amino-N-(2,6-diethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted acetamide derivatives.
Scientific Research Applications
Pharmacological Research
The compound is primarily utilized in pharmacological studies due to its structural similarities to other bioactive molecules. It serves as a metabolite in the study of anesthetics and analgesics.
- Case Study : Research indicates that derivatives of this compound can exhibit significant analgesic properties similar to Lidocaine, aiding in pain management studies. For instance, in drug metabolism studies, 2-amino-N-(2,6-diethylphenyl)acetamide can be administered to animal models to analyze its pharmacokinetic profile using techniques like mass spectrometry .
Synthesis of Bioactive Compounds
This compound acts as a precursor or intermediate in the synthesis of various pharmaceuticals. Its functional groups allow it to participate in nucleophilic substitution reactions and coupling reactions with electrophiles.
- Data Table: Synthetic Pathways
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles | Formation of new compounds |
| Coupling Reactions | Engages with aromatic electrophiles | Synthesis of complex molecules |
| Hydrolysis | Undergoes hydrolysis under acidic conditions | Release of amine functionalities |
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit anticancer properties. The ability of 2-amino-N-(2,6-diethylphenyl)acetamide to inhibit cancer cell proliferation has been investigated.
- Case Study : In vitro assays demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibition rates exceeding 70% .
Enzyme Inhibition Studies
The compound has potential applications in enzyme inhibition research, particularly concerning enzymes involved in metabolic pathways relevant to disease progression.
- Example : Studies have indicated that similar compounds can inhibit acetylcholinesterase activity, which is crucial for neurodegenerative disease treatment . This suggests that 2-amino-N-(2,6-diethylphenyl)acetamide may also possess similar inhibitory effects.
Molecular Docking Studies
Molecular docking simulations have been used to predict the binding affinity of this compound to various biological targets. These studies help in understanding its pharmacokinetic behavior and potential therapeutic applications.
- Data Table: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Acetylcholinesterase | -8.5 | Strong interaction predicted |
| Hepatitis B Core Protein | -7.9 | Potential antiviral activity |
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-(2,6-diethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes critical differences between 2-amino-N-(2,6-diethylphenyl)acetamide and related compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Toxicity: Chloro vs. Amino Groups: The chloro group in CDEPA, butachlor, and alachlor is critical for their herbicidal activity and metabolic activation into carcinogenic dialkylbenzoquinone imines . Alkoxymethyl Chains: Butachlor (butoxymethyl) and alachlor (methoxymethyl) have extended alkoxy groups that enhance lipophilicity and environmental persistence. The absence of these groups in 2-amino-N-(2,6-diethylphenyl)acetamide may improve biodegradability .
For example, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has a pKa of 7.93, indicating moderate basicity . Chloroacetamides (e.g., CDEPA) exhibit higher logP values (~3–4) due to hydrophobic substituents, whereas amino derivatives may have lower logP, influencing bioavailability .
Biological and Environmental Behavior: Metabolism: Chloroacetamides undergo cytochrome P450-mediated oxidation to form reactive intermediates (e.g., DEA, MEA) that generate DNA-damaging quinone imines . The amino group in 2-amino-N-(2,6-diethylphenyl)acetamide may redirect metabolism toward less toxic pathways, such as deamination or conjugation. Environmental Remediation: Microbial degradation of chloroacetamides (e.g., by Xanthomonas axonopodis) is well-documented . Amino-substituted analogs might exhibit faster degradation due to enhanced solubility and microbial accessibility.
Biological Activity
2-amino-N-(2,6-diethylphenyl)acetamide, also known as Glycinexylidide, is a compound that belongs to the class of amino acid amides. Its molecular formula is C₁₂H₁₇N₂O, with a molecular weight of 205.28 g/mol. This compound has garnered attention due to its biological activity, particularly its applications in pain management and its interactions with sodium channels in neuronal membranes.
The primary mechanism of action for 2-amino-N-(2,6-diethylphenyl)acetamide involves the blockade of voltage-gated sodium channels. This inhibition prevents the propagation of action potentials in nerve cells, leading to its local anesthetic effects. The compound's structural similarity to lidocaine suggests that it may share similar pharmacological properties, making it a candidate for therapeutic use in analgesia and anesthesia.
Binding Affinity and Interaction Studies
Molecular docking studies have demonstrated that 2-amino-N-(2,6-diethylphenyl)acetamide effectively binds to specific sites on sodium channels. This binding is crucial for its anesthetic effects and influences its pharmacokinetics and therapeutic efficacy. Additionally, the compound shows some antimicrobial activity against various bacterial strains, indicating potential utility in pharmaceutical applications beyond pain management .
Comparative Studies
The following table summarizes key compounds structurally related to 2-amino-N-(2,6-diethylphenyl)acetamide, highlighting their unique features and biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lidocaine | Amide | Widely used local anesthetic with a similar mechanism but different alkyl substituents. |
| Bupivacaine | Amide | Longer duration of action compared to lidocaine; used for regional anesthesia. |
| Mepivacaine | Amide | Shorter onset time; often used in dental procedures. |
| Procaine | Ester | An older local anesthetic; less potent than modern alternatives but historically significant. |
The unique diethyl substitution pattern on the phenyl ring of 2-amino-N-(2,6-diethylphenyl)acetamide significantly influences its biological activity and pharmacological properties compared to these other compounds.
Case Studies
Research has indicated that 2-amino-N-(2,6-diethylphenyl)acetamide can modulate nicotinic acetylcholine receptors (nAChRs), similar to lidocaine's effects on these receptors. In studies involving Xenopus oocytes, it was observed that this compound could block nAChRs reversibly, indicating a potential for broader applications in neuromodulation .
In another study focusing on the compound's interaction with sodium channels and nAChRs, it was noted that 2-amino-N-(2,6-diethylphenyl)acetamide displayed a slower recovery from blockade compared to lidocaine, suggesting differences in pharmacodynamics that could be leveraged for specific clinical applications .
Chemical Reactivity
The chemical reactivity of 2-amino-N-(2,6-diethylphenyl)acetamide involves nucleophilic substitution reactions typical of amides. The amine group can participate in reactions with electrophiles while the carbonyl group may undergo hydrolysis under acidic or basic conditions. This versatility makes it suitable for various synthetic applications in medicinal chemistry.
Synthesis Methods
The synthesis of 2-amino-N-(2,6-diethylphenyl)acetamide typically involves several steps:
- Starting Materials : The synthesis begins with appropriate amines and acetic anhydride or acetic acid.
- Reaction Conditions : The reaction is generally performed under controlled temperature and pH conditions to ensure high yields.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
This method allows for high yields and purity suitable for research applications .
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-(2,6-diethylphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of arylacetamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide are synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (0–5°C) to mitigate exothermic side reactions . For the target compound, substituting chloroacetyl chloride with a protected amino-acetyl chloride derivative (e.g., Boc-protected glycine chloride) could introduce the amino group. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires precise pH control and inert atmospheres to prevent oxidation of the amine group.
Q. Which spectroscopic techniques are most effective for characterizing 2-amino-N-(2,6-diethylphenyl)acetamide, and how can structural ambiguities be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Signals for the aromatic protons (2,6-diethylphenyl) appear as a singlet (δ 6.9–7.3 ppm), while the acetamide NH₂ group shows a broad peak at δ 5.5–6.0 ppm. Ethyl groups exhibit triplets (δ 1.2–1.4 ppm) and quartets (δ 2.4–2.6 ppm) .
- ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 168–170 ppm, while aromatic carbons appear between δ 120–140 ppm.
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) at m/z 235.2 (calculated for C₁₂H₁₈N₂O). Fragmentation patterns (e.g., loss of NH₂CO) aid in structural validation .
- Infrared (IR): Stretching frequencies for C=O (1650–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the amide bond.
For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) resolves coupling between protons and carbons, particularly distinguishing NH₂ from solvent artifacts .
Q. How can reverse-phase HPLC be optimized to assess the purity of 2-amino-N-(2,6-diethylphenyl)acetamide?
Methodological Answer:
- Column: Use a C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm) with a guard column to prevent contamination.
- Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B): 0–5 min (10% B), 5–20 min (10%→90% B), 20–25 min (90% B).
- Detection: UV absorbance at 254 nm (aromatic ring) or 210 nm (amide bond).
- Validation: Calibrate with a certified reference standard (if available). System suitability tests (peak symmetry, retention time reproducibility) ensure method robustness. For trace impurities (<0.1%), tandem MS/MS enhances sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for arylacetamide derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., variable MIC values in antimicrobial assays) often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., Cl at the acetamide position) enhance electrophilicity, increasing reactivity with biological targets .
- Steric effects: Bulky 2,6-diethyl groups may hinder binding to enzyme active sites, reducing potency compared to dimethyl analogs .
To resolve discrepancies:- Perform docking simulations (AutoDock Vina) to compare binding affinities of derivatives.
- Synthesize analogs with systematic substitutions (e.g., -NH₂ vs. -OCH₃) and test in standardized assays (e.g., Staphylococcus aureus MIC). Correlate results with Hammett constants (σ) or LogP values .
Q. What crystallographic techniques elucidate the conformational flexibility of 2-amino-N-(2,6-diethylphenyl)acetamide?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen bonding: The NH₂ group forms intermolecular H-bonds with carbonyl oxygens (N-H···O=C), creating infinite chains (as seen in N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) .
- Dihedral angles: The acetamide group’s orientation relative to the aromatic ring impacts molecular packing. For example, in N-(2,6-dimethylphenyl)acetamide, the dihedral angle between the phenyl and acetamide planes is 52.86°, influencing solubility .
- Thermal ellipsoids: Anisotropic displacement parameters indicate dynamic disorder in ethyl groups, suggesting rotational flexibility. Low-temperature (100 K) data collection minimizes thermal motion artifacts .
Q. How can in silico toxicology models predict the ecotoxicological risks of 2-amino-N-(2,6-diethylphenyl)acetamide?
Methodological Answer:
- Clustering analysis: Compare the compound’s chemical fingerprints (e.g., ToxPrint) with known toxicants. For example, N-(2,6-diethylphenyl)acetamide clusters with propanil (a herbicide) due to shared acetamide and aromatic motifs, suggesting similar environmental persistence .
- QSAR models: Use tools like TEST (Toxicity Estimation Software Tool) to predict acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Input descriptors include LogP (estimated 2.1), polar surface area (60 Ų), and H-bond donor count (2) .
- Metabolic pathway prediction: CypReact or BioTransformer simulate Phase I/II metabolism. For instance, hydroxylation at the ethyl group may generate reactive intermediates, necessitating in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
